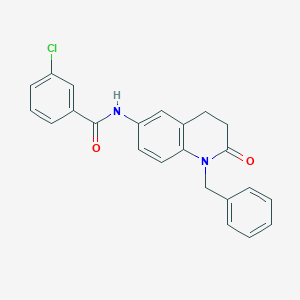

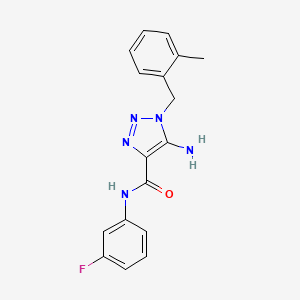

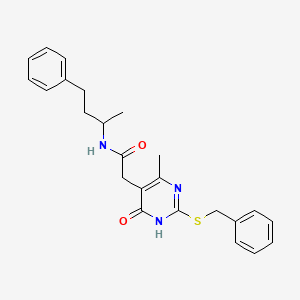

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various chemical entities with significant pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This method could potentially be adapted for the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide by modifying the starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by spectroscopic techniques such as NMR, FT-IR, and GC-MS. For example, the compound mentioned in paper was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, providing detailed information about its molecular framework. X-ray powder diffraction data further confirmed the crystalline nature of the compound, which was found to crystallize in an orthorhombic system . These techniques would be essential in analyzing the molecular structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents present on the core structure. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which involves reactions such as the formation of amide bonds and the introduction of chloro groups . These reactions are crucial for the construction of the tetrahydroquinoline core and the attachment of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The orthorhombic crystalline form of a related compound suggests that similar compounds may also exhibit crystallinity, which can affect their solubility and stability . The presence of different functional groups, such as the benzyl and chlorobenzamide moieties, would impact the compound's polarity, solubility in various solvents, and potential interactions with biological targets. The antibacterial activity of some tetrahydroquinoline derivatives has been demonstrated, indicating that the compound may also possess similar properties .

Scientific Research Applications

Synthesis and Chemical Properties

- Tetrahydroisoquinoline derivatives, including compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide, are synthesized through various methods, including nucleophilic addition reactions and arylation processes. These compounds are of interest for their potential biological activities and for their use in further synthetic chemistry applications (Muramatsu, Nakano, & Li, 2013).

Biological Activities and Applications

- Novel series of benzyl-substituted quinazolinones, which are structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide, have been synthesized and evaluated for their in vitro antitumor activities. These compounds have demonstrated significant broad-spectrum antitumor activity, highlighting their potential as lead compounds in cancer therapy (Al-Suwaidan et al., 2016).

Pharmacological Implications

- Tetrahydroisoquinoline derivatives are explored for their potential in addressing neurodegenerative diseases and cancer, with studies showing that certain modifications on the tetrahydroisoquinoline framework can lead to compounds with potent cytotoxicity against cancer cell lines. This underlines the importance of structural modifications in enhancing biological activities (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPXZDYXVKALKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

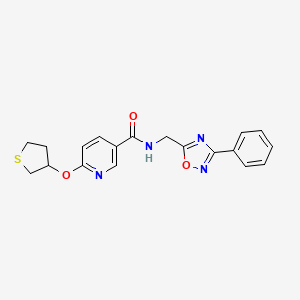

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)